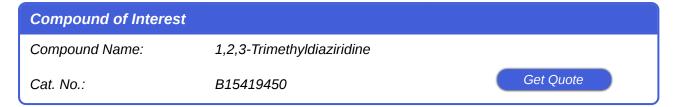


# A Comparative Guide to 1,2,3Trimethyldiaziridine and Other Diaziridine Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **1,2,3-trimethyldiaziridine** with other representative diaziridine derivatives, focusing on their structural characteristics, stability, and synthetic protocols. Diaziridines, three-membered heterocyclic compounds containing two nitrogen atoms, are valuable intermediates in organic synthesis and have garnered interest for their potential applications in medicinal chemistry.[1] This document aims to provide an objective comparison to aid in the selection and application of these unique chemical entities.

## Structural and Thermodynamic Comparison

The substitution pattern on the diaziridine ring significantly influences its structural parameters and thermodynamic stability. **1,2,3-Trimethyldiaziridine**, a fully substituted derivative, exhibits distinct characteristics when compared to other alkylated diaziridines.

A comparative analysis of key structural parameters, determined through gas-phase electron diffraction (GED), reveals differences in bond lengths and angles within the strained three-membered ring.[2][3]



Parameter	1,2,3- Trimethyldiaziridin e[2]	1,2- Dimethyldiaziridine [3]	3,3- Dimethyldiaziridine
N-N Bond Length (Å)	1.480	1.483	1.495
Average C-N Bond Length (Å)	1.489	1.470	1.478
C-C Bond Length (Å)	1.503	-	1.522
∠NCN Angle (°)	61.5	62.4	61.8
Standard Enthalpy of Formation (gas phase, kJ/mol)	176.2 ± 5.0[2]	Not Reported	Not Reported

Table 1: Comparison of Structural Parameters and Enthalpy of Formation for Selected Diaziridine Derivatives.

The data indicates that the N-N bond in **1,2,3-trimethyldiaziridine** is slightly shorter than in its less substituted counterparts. The substitution pattern also influences the bond angles within the ring, reflecting the inherent ring strain. Notably, the methyl groups on the nitrogen atoms of **1,2,3-trimethyldiaziridine** adopt a trans-configuration relative to the plane of the ring.[2][3]

## **Synthesis and Experimental Protocols**

The synthesis of diaziridines typically involves the reaction of a carbonyl compound with an aminating agent, such as hydroxylamine-O-sulfonic acid, in the presence of ammonia or a primary amine.[1] The specific protocols, however, vary depending on the desired substitution pattern.

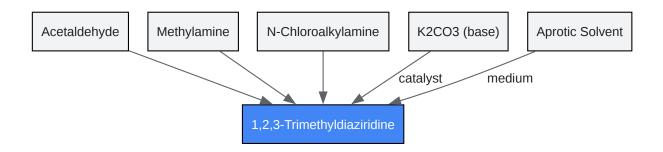
#### Synthesis of 1,2,3-Trimethyldiaziridine

A versatile, single-step procedure for the synthesis of 1,2,3-trialkyldiaziridines has been developed.[4]

Experimental Protocol:



- Equimolar amounts of the aliphatic carbonyl compound (e.g., acetaldehyde), a primary aliphatic amine (e.g., methylamine), and an N-chloroalkylamine are reacted in an aprotic organic solvent.
- Potassium carbonate is used as a base.
- The reaction proceeds to yield the corresponding 1,2,3-trialkyldiaziridine.



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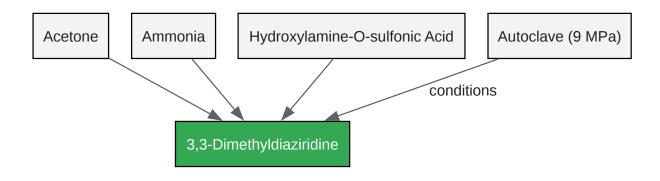
Synthesis of 1,2,3-Trimethyldiaziridine.

#### Synthesis of 3,3-Dimethyldiaziridine

The synthesis of 3,3-dimethyldiaziridine can be achieved from acetone.

#### Experimental Protocol:

- Acetone is reacted with ammonia and an aminating agent like hydroxylamine-O-sulfonic acid.
- The reaction is typically carried out in an autoclave at elevated pressure (e.g., 9 MPa).





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Synthesis of 3,3-Dimethyldiaziridine.

#### Synthesis of 1,2-Dialkyldiaziridines

A general method for the synthesis of 1,2-dialkyldiaziridines involves a one-pot reaction.

Experimental Protocol:

- An aldehyde is reacted with an excess of a primary aliphatic amine in water.
- Direct chlorination of the mixture leads to the formation of the 1,2-dialkyldiaziridine.[5]

#### **Reactivity and Reaction Mechanisms**

The reactivity of the diaziridine ring is dominated by its high ring strain and the presence of two nucleophilic nitrogen atoms.[6] Reactions can proceed with or without ring opening.

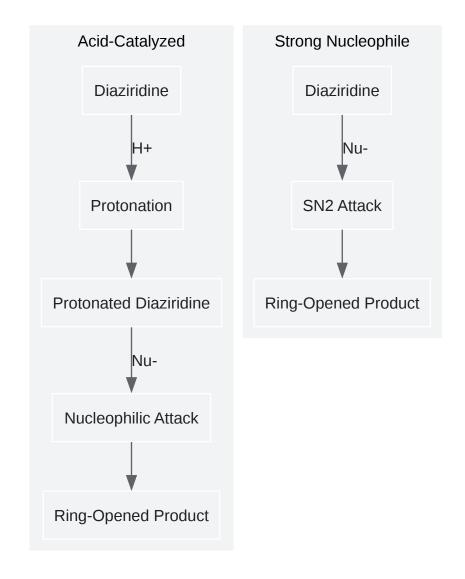
#### **Reactions with Electrophiles**

Diaziridines react with a variety of electrophiles. For instance, they can undergo ring-expansion reactions with reagents like ketenes and isocyanates.[1] The initial step often involves the nucleophilic attack of one of the nitrogen atoms on the electrophilic center.

#### **Ring-Opening Reactions**

The strained C-N and N-N bonds in the diaziridine ring are susceptible to cleavage. Ring-opening reactions can be initiated by nucleophiles or proceed through thermal or photochemical pathways.[6] In acid-catalyzed ring-opening, protonation of a nitrogen atom is the initial step, followed by nucleophilic attack on one of the ring carbons.[7] With strong nucleophiles, the reaction often proceeds via an SN2-type mechanism, with the nucleophile attacking the least sterically hindered carbon.[8]





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General Mechanisms of Diaziridine Ring Opening.

## **Spectroscopic Data Comparison**

The substitution pattern on the diaziridine ring also leads to distinct spectroscopic signatures.



Compound	1H NMR (δ, ppm)	13C NMR (δ, ppm)	Key Mass Spectral Fragments (m/z)
1,2,3- Trimethyldiaziridine	Data not readily available in compiled format.	Data not readily available in compiled format.	M+• (86), fragments corresponding to loss of methyl and ethyl groups.[9]
1,3,3- Trimethyldiaziridine	Data not readily available in compiled format.	Data not readily available in compiled format.	M+• (86), [M-15]+, [M-43]+.[10][11]
1,2- Dimethyldiaziridine	Data not readily available in compiled format.	Data not readily available in compiled format.	M+• (72), fragments from loss of methyl groups.[12]

Table 2: Comparative Spectroscopic Data. (Note: Detailed, directly comparable NMR data from a single source is limited. Fragmentation patterns are predicted based on general principles of mass spectrometry.[13])

In conclusion, **1,2,3-trimethyldiaziridine** presents a unique structural and potentially reactive profile compared to other alkyl-substituted diaziridines. Its fully substituted nature influences its bond parameters and enthalpy of formation. While general synthetic routes for various diaziridines are established, the specific conditions vary to achieve the desired substitution. The reactivity of all diaziridines is largely governed by ring strain, leading to a range of interesting transformations. Further comparative studies on the reaction kinetics and thermal stability of these compounds would provide a more complete understanding of their relative performance.

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